

# Key Pharmacokinetic Parameters of Ertugliflozin

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

| Parameter                                       | Value                                | Conditions / Notes                                                                                                         |
|-------------------------------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Terminal Elimination Half-life ( $t_{1/2}$ )    | 11 - 18 hours [1] [2]                | Reported range across studies. Mean half-life in T2DM patients with normal renal function is approximately 16.6 hours [3]. |
| Time to Peak Plasma Concentration ( $T_{max}$ ) | ~1 hour (fasted); ~2 hours (fed) [1] | Rapid absorption. Effect of food on $T_{max}$ is not clinically significant [3] [1].                                       |
| Absolute Oral Bioavailability                   | ~100% [1]                            | Classified as a Biopharmaceutical Classification System (BCS) Class I drug [1].                                            |
| Protein Binding                                 | 93.6% [3]                            | Independent of plasma concentrations [3].                                                                                  |
| Apparent Volume of Distribution ( $V_z/F$ )     | 215.3 L [3]                          | -                                                                                                                          |
| Apparent Clearance ( $CL/F$ )                   | 178.7 mL/min [3]                     | -                                                                                                                          |

**Ertugliflozin** is primarily metabolized via glucuronidation by the enzymes UGT1A9 and UGT2B7 into inactive metabolites, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP) enzymes [3] [2]. The following diagram illustrates its metabolic fate and elimination.



[Click to download full resolution via product page](#)

**Ertugliflozin** Metabolism and Elimination Pathway

## Key Experimental Protocols from Literature

The robust pharmacokinetic profile of **ertugliflozin** is characterized through specific clinical study designs.

## Study on Basic Pharmacokinetics and Dose Proportionality

- **Objective:** To characterize the single-dose pharmacokinetics and dose proportionality of **ertugliflozin** [1].
- **Design:** Randomized, double-blind study.
- **Population:** Healthy subjects and patients with Type 2 Diabetes Mellitus (T2DM).
- **Intervention:** Single oral doses of **ertugliflozin** ranging from 0.5 mg to 300 mg.
- **Key PK Assessments:** Blood samples for plasma concentration-time profiles were collected to determine AUC, Cmax, Tmax, and apparent terminal half-life [1].

## Study on the Effect of Hepatic Impairment

- **Objective:** To evaluate the effect of moderate hepatic impairment on the pharmacokinetics of **ertugliflozin** [4].
- **Design:** Open-label, single-dose study.
- **Population:** 8 subjects with moderate hepatic impairment (Child-Pugh score 7-9) and 8 demographically matched healthy subjects with normal hepatic function.
- **Intervention:** A single 15 mg oral dose of **ertugliflozin**.
- **Key PK Assessments:** Blood samples were collected pre-dose and up to 96 hours post-dose. Plasma **ertugliflozin** concentrations were measured to calculate PK parameters [4].

## Cross-Population Comparative Study

- **Objective:** To assess the pharmacokinetics and pharmacodynamics of **ertugliflozin** in Japanese and Western subjects [2].
- **Design:** Randomized, double-blind (sponsor-open), parallel-cohort study.
- **Population:** Healthy Japanese and Western subjects.
- **Intervention:**
  - **Cohort A:** Received three ascending single doses of **ertugliflozin** (1, 5, and 25 mg) or placebo under fasted conditions.
  - **Cohort B:** Received multiple once-daily doses of **ertugliflozin** 25 mg or placebo for 7 days under fed conditions.
- **Key PK/PD Assessments:** Intensive blood sampling for PK analysis and 24-hour urine collection for urinary glucose excretion (UGE) measurement [2].

## Conclusion for Drug Development

The half-life of ~11-18 hours is a key attribute of **ertugliflozin**, enabling once-daily dosing that improves patient compliance. Its pharmacokinetic profile is largely unaffected by intrinsic factors like mild-to-moderate renal or hepatic impairment, or extrinsic factors like food, which simplifies its clinical use [1] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Overview of the Clinical Pharmacology of Ertugliflozin, a ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetics and Pharmacodynamics of Ertugliflozin ... [pmc.ncbi.nlm.nih.gov]
3. Ertugliflozin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Pharmacokinetics of Single-dose Ertugliflozin in Patients ... [sciencedirect.com]

To cite this document: Smolecule. [Key Pharmacokinetic Parameters of Ertugliflozin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-terminal-elimination-half-life>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)